![molecular formula C11H18Cl3N3O B1373648 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride CAS No. 1221726-22-2](/img/structure/B1373648.png)
3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride” is a chemical compound with the molecular formula C11H17Cl2N3O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of a similar compound, 4-amino-N-[2 (diethylamino)ethyl]benzamide, has been reported . The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Anti-Inflammatory Activity : A study focused on the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid, which includes a compound structurally related to 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride. These compounds demonstrated anti-inflammatory activity, highlighting their potential therapeutic applications (Lynch et al., 2006).
Cardiac Electrophysiological Activity : Another research synthesized N-substituted imidazolylbenzamides, including N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, which is structurally similar to this compound. These compounds exhibited potent cardiac electrophysiological activity, indicating their potential as selective class III agents for cardiac applications (Morgan et al., 1990).
Chemical Transformations and Analysis
- Reactions and Derivatives : The reactions and transformations of related compounds, such as o-amino-N-(1,1-dimethylprop-2-ynyl)-benzamide, provide insights into the synthesis pathways and potential applications of this compound. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Usifoh & Okunrobo, 2009).
Pharmaceutical Research
- Potential Antitumor Agents : Research into derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which is structurally similar to this compound, has shown potential in antitumor applications. These studies explore the structure-activity relationships and the potential effectiveness of these compounds in treating cancer (Rewcastle et al., 1986).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Result of Action
The molecular and cellular effects of 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride’s action are currently unknown
Properties
IUPAC Name |
3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O.2ClH/c1-15(2)6-5-14-11(16)8-3-4-9(12)10(13)7-8;;/h3-4,7H,5-6,13H2,1-2H3,(H,14,16);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDJVQOYNHVKLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=C(C=C1)Cl)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
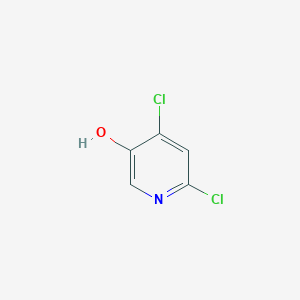
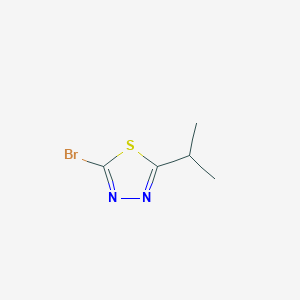
![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)
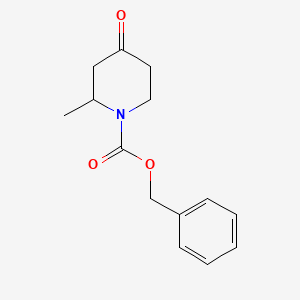
![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)
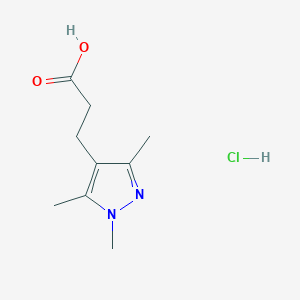
![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)
![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/structure/B1373575.png)

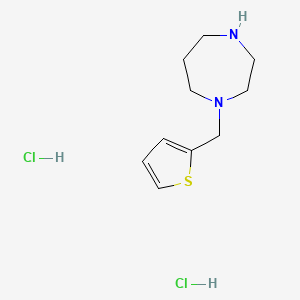



![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)
